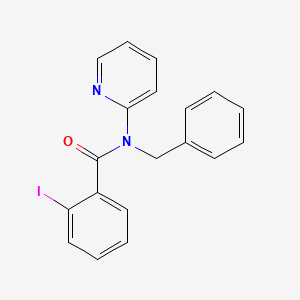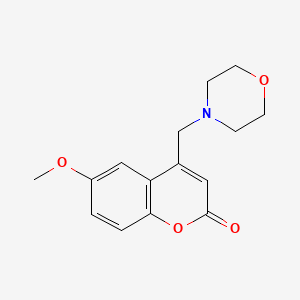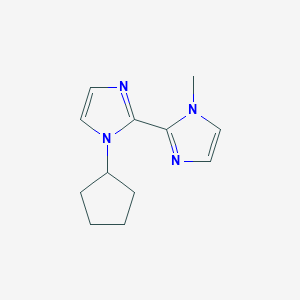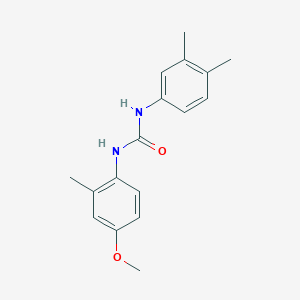
N-benzyl-2-iodo-N-2-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-iodo-N-2-pyridinylbenzamide, commonly known as BI-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BI-1 is a synthetic compound that was first synthesized in 2005 by researchers at the University of Illinois. Since then, BI-1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of BI-1 is not fully understood. However, it is believed that BI-1 exerts its therapeutic effects by modulating the activity of the endoplasmic reticulum (ER) stress response. ER stress is a cellular response that occurs in response to various stressors, including oxidative stress and protein misfolding. BI-1 has been shown to regulate the activity of ER stress sensors, which in turn modulate the activity of downstream signaling pathways that are involved in cellular survival and apoptosis.
Biochemical and Physiological Effects:
BI-1 has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the Akt and ERK pathways. Additionally, BI-1 has been shown to regulate the activity of various transcription factors, including NF-κB and AP-1. These effects are believed to be responsible for BI-1's ability to induce apoptosis in cancer cells and protect neurons and the heart from oxidative stress and apoptosis.
实验室实验的优点和局限性
BI-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, BI-1 has been extensively studied, and its effects on various signaling pathways and cellular processes are well understood. However, there are also some limitations to using BI-1 in lab experiments. One limitation is that the mechanism of action of BI-1 is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, BI-1 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for BI-1 research. One area of research is to investigate the potential use of BI-1 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of BI-1 in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Additionally, there is a need for further research to elucidate the mechanism of action of BI-1 and to investigate its potential off-target effects.
合成方法
The synthesis of BI-1 involves a multi-step process that starts with the reaction of 2-bromopyridine with benzylamine. This reaction results in the formation of N-benzyl-2-bromopyridin-3-amine, which is then reacted with 2-iodobenzoyl chloride to yield BI-1. The synthesis of BI-1 is a complex process that requires specialized equipment and expertise.
科学研究应用
BI-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. BI-1 has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis. Additionally, BI-1 has been shown to have cardioprotective effects, with studies demonstrating its ability to protect the heart from ischemia-reperfusion injury.
属性
IUPAC Name |
N-benzyl-2-iodo-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALZDLQPQTPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)

![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)

